N-hydroxy-L-phenylalanine

Übersicht

Beschreibung

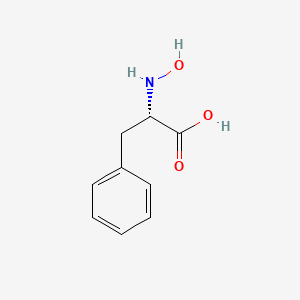

N-hydroxy-L-phenylalanine is a derivative of L-phenylalanine, an essential amino acid. This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom of the amino group. It has the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-hydroxy-L-phenylalanine can be synthesized through several methods. One common approach involves the hydroxylation of L-phenylalanine using hydroxylating agents such as hydrogen peroxide or organic peroxides in the presence of catalysts like iron or copper salts . Another method involves the use of N-hydroxyphthalimide as a hydroxylating agent under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves the enzymatic hydroxylation of L-phenylalanine using phenylalanine hydroxylase. This enzyme catalyzes the conversion of L-phenylalanine to this compound in the presence of cofactors such as tetrahydrobiopterin and molecular oxygen .

Analyse Chemischer Reaktionen

Types of Reactions: N-hydroxy-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form L-phenylalanine.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of L-phenylalanine.

Substitution: Formation of substituted phenylalanine derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Enzyme Catalysis

N-hydroxy-L-phenylalanine serves as a substrate for specific enzymes that convert it into phenylacetaldoxime, which is a precursor for various chemical syntheses. Research has shown that an enzyme from the bacterium Bacillus sp. can catalyze this conversion efficiently, indicating its potential in biotechnological applications for producing valuable compounds .

1.2 Metabolic Pathway Regulation

Studies indicate that this compound plays a role in regulating phenylalanine hydroxylase activity, an enzyme crucial for the metabolism of phenylalanine. This regulation is significant in understanding metabolic disorders such as phenylketonuria (PKU), where the accumulation of phenylalanine leads to neurological issues .

Pharmaceutical Applications

2.1 Drug Development

This compound has potential applications in drug development, particularly in creating compounds that can modulate neurotransmitter levels. Its structural similarity to L-phenylalanine allows it to influence pathways related to dopamine synthesis, making it a candidate for treating mood disorders and neurodegenerative diseases .

2.2 Nutraceuticals

As a derivative of an essential amino acid, this compound can be explored as a nutraceutical ingredient. Its incorporation into dietary supplements could enhance cognitive functions or support metabolic health by providing additional hydroxyl groups that may influence neurotransmitter activity.

Environmental Applications

3.1 Bioremediation

The ability of certain bacteria to utilize this compound as a carbon source suggests its potential in bioremediation efforts. By harnessing microbial pathways that degrade this compound, researchers can develop strategies to clean up environments contaminated with phenolic compounds .

Table 1: Summary of Research Findings on this compound

Wirkmechanismus

The mechanism of action of N-hydroxy-L-phenylalanine involves its interaction with enzymes that catalyze hydroxylation reactions. The compound acts as a substrate for phenylalanine hydroxylase, which catalyzes the hydroxylation of the aromatic side chain of phenylalanine to generate tyrosine. This reaction involves the formation of a Fe(II)-O-O-BH4 bridge, followed by heterolytic cleavage of the O-O bond to yield a ferryl oxo hydroxylating intermediate (Fe(IV)=O), which then hydroxylates the phenylalanine substrate .

Vergleich Mit ähnlichen Verbindungen

N-hydroxy-L-phenylalanine is unique due to the presence of the hydroxyl group on the nitrogen atom. Similar compounds include:

L-phenylalanine: The parent compound without the hydroxyl group.

L-tyrosine: A hydroxylated derivative of L-phenylalanine, but with the hydroxyl group on the aromatic ring.

N-hydroxy-L-tyrosine: A compound with hydroxyl groups on both the nitrogen atom and the aromatic ring.

These compounds share similar structural features but differ in their chemical reactivity and biological activity, making this compound a unique and valuable compound for various applications.

Biologische Aktivität

N-hydroxy-L-phenylalanine (NHPA) is a derivative of the amino acid L-phenylalanine, with significant biological activity that has garnered attention in various fields, including biochemistry and pharmacology. This article explores the biological properties, enzymatic interactions, and potential therapeutic applications of NHPA, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom of the phenylalanine side chain. This modification alters its interaction with enzymes and biological systems compared to its parent compound, L-phenylalanine.

Enzyme Interaction

Research indicates that NHPA serves as a substrate for specific enzymes. One notable enzyme is the this compound decarboxylase/oxidase found in Bacillus sp. strain OxB-1, which catalyzes the conversion of NHPA to phenylacetaldoxime. The enzyme requires pyridoxal 5'-phosphate (PLP) for optimal activity, highlighting the importance of co-factors in its metabolic pathway .

Table 1: Enzymatic Kinetics of NHPA Conversion

| Enzyme | Substrate | Product | K_m (mM) | Yield (%) |

|---|---|---|---|---|

| This compound oxidase | This compound | Phenylacetaldoxime | 0.99 | 15.2 |

Antioxidant Properties

This compound has been shown to exhibit antioxidant properties, which are beneficial in reducing oxidative stress in various biological systems. This activity is particularly relevant in mitigating damage caused by reactive oxygen species (ROS) .

Neuroprotective Effects

Studies suggest that NHPA may have neuroprotective effects, potentially aiding in conditions such as phenylketonuria (PKU). In PKU patients, the metabolism of phenylalanine is impaired, leading to toxic accumulation. Supplementing with NHPA could provide a safer alternative or adjunct therapy by modulating phenylalanine levels .

Case Study: Neuroprotective Effects in PKU

A study involving children with different forms of hyperphenylalaninemia demonstrated that NHPA supplementation led to improved metabolic stability and reduced phenylalanine levels in some cases. This suggests that NHPA may play a role in managing PKU symptoms effectively .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical methods, including solid-phase synthesis techniques. These methods allow for the production of modified peptides that incorporate NHPA into their structure, enhancing their biological activity .

Table 2: Synthesis Methods for NHPA

| Method | Description | Yield (%) |

|---|---|---|

| Solid-phase synthesis | Utilizes resin-bound amino acids for stepwise assembly | 70 |

| Solution-phase synthesis | Conventional chemical reactions in solution | 65 |

Eigenschaften

IUPAC Name |

(2S)-2-(hydroxyamino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPJSQTVPKSYCB-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14668-24-7 | |

| Record name | (2S)-2-(N-hydroxyamino)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.